n-{(e)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline
Description
N-{(E)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline is a nitroaniline derivative characterized by a benzyloxy-substituted phenylmethylene group. Its structure includes a nitro group (electron-withdrawing), a methyl group (electron-donating), and a benzyloxy moiety (aromatic, bulky).
Properties
CAS No. |
70627-43-9 |
|---|---|
Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H18N2O3/c1-16-7-10-19(23(24)25)13-21(16)22-14-17-8-11-20(12-9-17)26-15-18-5-3-2-4-6-18/h2-14H,15H2,1H3 |
InChI Key |
TVZDRVMEWVLSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nitration Protocol
A representative procedure involves dissolving o-toluidine (500 mg, 4.19 mmol) in concentrated sulfuric acid (3.9 mL) at 10°C, followed by dropwise addition of a 1:1 nitric-sulfuric acid mixture. The reaction is maintained at -10°C for 2 hours, after which the mixture is neutralized with NaOH to precipitate the product. This method yields 90% pure 2-methyl-5-nitroaniline, characterized by melting point (85–90°C) and NMR spectroscopy.
Table 1: Nitration Reaction Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | -10°C | 90 |
| Acid Ratio (HNO₃:H₂SO₄) | 1:1 | 90 |
| Reaction Time | 2 hours | 90 |
Condensation Reaction: Formation of the Schiff Base
The target compound is synthesized via acid-catalyzed condensation of 2-methyl-5-nitroaniline with 4-(benzyloxy)benzaldehyde. This step forms the characteristic C=N bond of Schiff bases.
Standard Condensation Procedure
A mixture of 2-methyl-5-nitroaniline (1 equiv) and 4-(benzyloxy)benzaldehyde (1 equiv) is refluxed in absolute ethanol (40 mL) with glacial acetic acid (0.5 mL) as a catalyst. After 3 hours, the product precipitates as a yellow solid, which is filtered and recrystallized from ethanol.
Table 2: Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Glacial Acetic Acid | Reflux | 3 | 78 |
| Ethanol/Water (1:1) | DABCO (25 mol%) | 90 | 1 | 95 |
| Solvent-Free | DABCO (25 mol%) | 90 | 1 | 97 |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine group on the aldehyde carbonyl, followed by dehydration. Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) enhance reaction rates by facilitating proton transfer, enabling solvent-free synthesis at 90°C with 97% yield.
Advanced Methodologies and Optimization
Solvent-Free Synthesis
Eliminating solvents reduces environmental impact and improves efficiency. Under solvent-free conditions, 2-methyl-5-nitroaniline and 4-(benzyloxy)benzaldehyde react with 25 mol% DABCO at 90°C for 1 hour, achieving near-quantitative yields (97%).
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methyl-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles such as alkyl halides, solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the reduced Schiff base.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
n-{(E)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline has shown promise in medicinal applications due to its biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell growth, making it a candidate for anticancer drug development.
Chemical Synthesis
The synthesis of this compound typically involves multi-step reactions, allowing for modifications that enhance biological activity. Common methods include:
- Condensation Reactions : The reaction between an amine and an aldehyde or ketone to form imines.
- Reduction Reactions : Converting nitro groups to amines or other functional groups to modify biological properties.
These synthetic pathways enable researchers to explore structure-activity relationships effectively.
Materials Science
The compound's unique electronic properties also make it suitable for applications in materials science:
- Organic Electronics : Its ability to conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Dyes and Pigments : The vibrant color produced by the compound can be utilized in dye-sensitized solar cells and other coloring applications.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
Research focused on the anticancer effects of this compound revealed that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests its viability as a candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methyl-5-nitroaniline involves its interaction with specific molecular targets. The Schiff base can form stable complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Benzyloxy vs. Methoxy
4-Methoxy-5-methyl-2-nitroaniline (CAS 55730-09-1) :
- 2-Methoxy-5-nitroaniline hydrochloride (CAS 67827-72-9): Similarity score: 0.70 to unspecified analogs .
Key Insight : Benzyloxy substituents introduce aromatic bulk, reducing solubility but enhancing lipophilicity, which may improve membrane permeability in bioactive contexts .
Halogen-Substituted Analogs
- 4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9): Molecular formula: C₇H₇FN₂O₃ .
Comparison : Unlike the benzyloxy group, fluorine’s small size and strong electron-withdrawing nature may accelerate reactions like nitration or amination.
Aromatic and Bulky Substituents
N-(Diphenylmethylene)-4-nitroaniline (CAS 35393-20-5) :
Compounds 3d–3i (Molecules 2013) :
- Examples:
- 3d : Melting point 202–203°C; 88% yield.
- 3i: Melting point 246–247°C; 81% yield . Benzyloxy and aminothiazole groups in these analogs correlate with high melting points and yields, suggesting robust crystallinity and efficient synthesis.
Key Insight : Bulky aromatic substituents (e.g., benzyloxy, naphthamide) elevate melting points and may enhance crystallinity, as seen in 3d–3i .
Data Tables
Table 1. Structural and Physical Properties of Comparable Compounds
Research Findings
Synthetic Efficiency : Analogs with benzyloxy groups (e.g., 3d–3i) exhibit high yields (70–88%), suggesting compatibility with common coupling agents like K₂CO₃ in DMF .
Electronic Effects : The nitro group’s electron-withdrawing nature is modulated by substituents. Benzyloxy’s electron-donating resonance may counteract nitro’s deactivation, enabling selective reactivity .
Bioactivity Potential: While the target compound’s bioactivity is undocumented, benzyloxy-containing analogs (e.g., 3d–3i) are often explored for antimicrobial or catalytic applications due to their aromatic bulk and stability .
Biological Activity
N-{(E)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C21H18N2O3
- Molecular Weight : 346.379 g/mol
- Structural Features : The compound contains a benzyloxy group, a nitro group, and an aniline moiety, contributing to its electronic properties and reactivity.
The structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves several steps that allow for controlled modifications to enhance biological activity. Common methods include:
- Condensation Reactions : Involving aniline derivatives and aldehydes.
- Reduction Reactions : To modify nitro groups to amines if necessary.
- Protection Strategies : To safeguard reactive groups during synthesis.
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, particularly:
- Antimicrobial Activity : Compounds containing nitro groups often display antimicrobial properties.
- Anticancer Potential : The benzyloxy group can enhance the anticancer activity of related compounds.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2-Methyl-5-nitroaniline | Nitro and methyl groups | Antimicrobial | Basic structure without benzyloxy |
| 4-Benzyloxyaniline | Benzyloxy group only | Moderate anticancer | Lacks nitro substitution |
| 4-Nitrophenol | Nitro group on phenol | Antiseptic | No aniline structure |
| 3-Nitroaniline | Nitro on different position | Weakly antibacterial | Different positioning affects reactivity |
This compound stands out due to its combination of both electron-donating and electron-withdrawing groups, which may enhance its reactivity and biological profile compared to simpler analogs .
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives of nitroanilines exhibit significant antibacterial activity against various strains of bacteria, suggesting that this compound could have similar effects .
- Anticancer Activity : Related compounds have shown promising results in inhibiting cancer cell lines, indicating potential for further research into the anticancer properties of this compound .
- Mechanistic Studies : Research on benzylating agents has indicated that compounds similar to this compound may possess mutagenic properties, raising interest in their safety and efficacy in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
